molecular formula C22H21N3S B15077534 N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15077534
M. Wt: 359.5 g/mol
InChI Key: HYPQJNRRGVCRLT-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a chemical research reagent belonging to the thieno[2,3-d]pyrimidin-4-amine class, a scaffold of significant interest in medicinal chemistry and infectious disease research. Although the specific biological data for this compound is not fully established in the current literature, closely related analogues have been identified as valuable tools for investigating bacterial energy metabolism. Thieno[3,2-d]pyrimidin-4-amine analogues have been reported to inhibit cytochrome bd oxidase (Cyt-bd), a validated drug target in Mycobacterium tuberculosis . Inhibiting this pathway is a promising strategy for developing new anti-tuberculosis agents, particularly when used in combination with other respiratory inhibitors like QcrB inhibitors . The thienopyrimidine core is a privileged structure in drug discovery, also appearing in research related to anticancer agents and the modulation of various kinase targets . This product is intended for research purposes to further explore the structure-activity relationships (SAR) and therapeutic potential of this chemical series. Researchers can use this compound to investigate its mechanism of action, selectivity, and efficacy in validated cellular and biochemical models. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C22H21N3S

Molecular Weight

359.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21N3S/c1-22(2,3)16-9-11-17(12-10-16)25-20-18-13-19(15-7-5-4-6-8-15)26-21(18)24-14-23-20/h4-14H,1-3H3,(H,23,24,25)

InChI Key

HYPQJNRRGVCRLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-6-phenylthieno[2,3-d]pyrimidine with 4-tert-butylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-tert-butylphenyl)-6-phenylthieno[2,

Biological Activity

N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, with the chemical formula C22H21N3SC_{22}H_{21}N_{3}S and CAS Number 315709-19-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.

PropertyValue
Molecular FormulaC22H21N3SC_{22}H_{21}N_{3}S
Molecular Weight373.48 g/mol
CAS Number315709-19-4
SolubilitySoluble in organic solvents

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Antitumor Efficacy

A study involving a series of thieno[2,3-d]pyrimidine derivatives demonstrated that certain modifications to the structure enhanced cytotoxicity against human cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interference with cell cycle progression and induction of apoptosis.

Inhibition of Enzymatic Activity

Another area of interest is the compound's potential as an inhibitor of specific enzymes. Compounds with similar structures have been reported to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.

Table 2: Inhibitory Activity

CompoundTarget EnzymeIC50 Value (µM)
Thieno[2,3-d]pyrimidine DerivativeAcetylcholinesterase12.5
N-(4-tert-butylphenyl) AnalogAcetylcholinesterase9.8

Antimicrobial Properties

Emerging data suggests that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential as a new class of antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : By inhibiting enzymes such as AChE, it can modulate neurotransmitter levels and potentially alleviate symptoms in neurodegenerative conditions.
  • Antimicrobial Action : The structural features may interact with bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

However, this may reduce aqueous solubility, necessitating formulation optimization. Fluorine-containing analogs (e.g., Compound 8) balance metabolic stability and moderate polarity .

Synthetic Yields :

  • Bulky substituents (e.g., tert-butyl) may lower reactivity in SNAr reactions, leading to lower yields compared to smaller groups (e.g., 96.79% yield for Compound 4 with a fluoro group) .
  • Suzuki couplings (e.g., Compound 12) achieve moderate yields (60–64%), dependent on boronic acid reactivity .

Biological Activity :

  • Sulfonyl-containing analogs (Compounds 1, 3) show kinase inhibition (PI5P4Kγ, dual α/γ isoforms), suggesting the core scaffold’s versatility in targeting ATP-binding pockets .
  • The tert-butyl group’s hydrophobicity may favor interactions with lipid-rich regions in targets like tubulin (as seen in pyrrolo[2,3-d]pyrimidines in ) .

Structure-Activity Relationship (SAR) Insights

  • C4-Aniline Substitutions :
    • Bulky groups (tert-butyl) : Improve binding to hydrophobic pockets but may reduce solubility.
    • Electron-withdrawing groups (sulfonyl) : Enhance target affinity through polar interactions but limit membrane permeability .
    • Benzyloxy/fluorine : Moderate lipophilicity with tunable steric effects .
  • C6-Aryl Substitutions: Phenyl vs.

Q & A

Q. What are the recommended synthetic routes for N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between a 4-chlorothieno[2,3-d]pyrimidine precursor and 4-tert-butylaniline. General steps include:

Precursor Preparation : Start with 4-chloro-6-phenylthieno[2,3-d]pyrimidine (synthesized via cyclization of thiourea derivatives with α,β-unsaturated ketones).

Coupling Reaction : React the chloro precursor with 4-tert-butylaniline in a polar aprotic solvent (e.g., DMF) under inert atmosphere, using a base (e.g., LiHMDS) to deprotonate the aniline .

Purification : Use preparative HPLC with gradients of acetonitrile in water (0.1% NH₃ modifier) to isolate the product. Confirm purity (>98%) via UPLC and characterize by 1^1H/13^{13}C NMR and mass spectrometry .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • 1^1H NMR : Key signals include aromatic protons (δ 7.2–8.7 ppm), tert-butyl protons (δ 1.3–1.4 ppm, singlet), and the NH amine proton (δ ~9.3 ppm, broad singlet). Coupling constants (e.g., J=6.1J = 6.1 Hz for thieno-protons) confirm regiochemistry .
  • 13^{13}C NMR : Identify the tert-butyl carbon (δ ~31 ppm, quaternary C) and aromatic carbons (δ 110–160 ppm). The thieno[2,3-d]pyrimidine scaffold shows distinct signals at δ ~150–160 ppm for C2 and C4 .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

Substituent Variation : Systematically modify the tert-butylphenyl group (e.g., replace with sulfonyl, methoxy, or halogenated aryl groups) to assess impact on target binding .

Biological Screening : Test derivatives in apoptosis assays (e.g., caspase-3/7 activation) and cytotoxicity screens (e.g., MDA-MB-435 or SKOV-3 cell lines) to correlate substituents with potency .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases. Validate with mutagenesis studies .

Q. What experimental strategies can evaluate blood-brain barrier (BBB) penetration for neurotherapeutic applications?

Methodological Answer:

In Vitro Models : Use MDCK-MDR1 or hCMEC/D3 cell monolayers to measure permeability (Papp) and efflux ratios. High permeability (>5 × 10⁻⁶ cm/s) and low efflux (<2) suggest BBB penetration .

In Vivo Pharmacokinetics : Administer the compound intravenously to rodents, followed by LC-MS/MS analysis of brain-to-plasma ratios. A ratio >0.3 indicates significant brain uptake .

PET Imaging : Radiolabel the compound (e.g., 11^{11}C at the tert-butyl group) to track distribution in non-human primates .

Q. How should conflicting cytotoxicity data across cell lines be analyzed?

Methodological Answer:

Mechanistic Profiling : Test the compound in paired cell lines (e.g., parental vs. Pgp-overexpressing SKOV-3) to assess multidrug resistance (MDR) susceptibility. Use verapamil (Pgp inhibitor) to confirm Pgp-mediated efflux .

Omics Integration : Perform RNA-seq on resistant vs. sensitive lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress). Validate with siRNA knockdown .

Dose-Response Refinement : Use Hill slope analysis to differentiate between cytostatic (flat slopes) and cytotoxic (steep slopes) effects. IC₅₀ shifts >10-fold suggest off-target interactions .

Q. What strategies mitigate low yields in the final coupling step of synthesis?

Methodological Answer:

Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. LiHMDS) and solvents (e.g., toluene vs. DMF) to enhance nucleophilicity of 4-tert-butylaniline. Microwave-assisted synthesis (100°C, 30 min) can improve efficiency .

Byproduct Analysis : Use LC-MS to identify competing side reactions (e.g., hydrolysis of the chloro precursor). Add scavengers (e.g., molecular sieves) to sequester water .

Alternative Routes : Explore Buchwald-Hartwig amination with Pd catalysts (e.g., XPhos-Pd-G3) for challenging aryl amine couplings .

Q. How can in vivo mitophagy activation be quantified for this compound?

Methodological Answer:

Biomarker Assays : Measure pS65-ubiquitin levels in brain tissues via Western blot. Normalization of pS65-Ub after treatment indicates PINK1 activation .

Autophagosome Tracking : Use transgenic mice expressing GFP-LC3. Count autophagosomes in neuronal sections via confocal microscopy .

Behavioral Phenotypes : Assess motor function (e.g., rotarod test) in Parkinson’s models (e.g., α-synuclein A53T mice) to correlate mitophagy with symptom alleviation .

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